
Raltitrexed SALOX regimen oxaliplatin
administration

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Raltitrexed

CAS No.: 112887-68-0

Cat. No.: S548873

Get Quote

SALOX Regimen: Clinical Application Notes

The SALOX regimen combines two cytotoxic agents with distinct mechanisms of action: raltitrexed, a

specific thymidylate synthase (TS) inhibitor, and oxaliplatin, a platinum-based DNA cross-linking agent.

This combination is recognized for its efficacy and convenient administration schedule [1] [2].

Mechanism of Action

The regimen's activity stems from the synergistic effect of its components targeting DNA synthesis and

replication:

Raltitrexed: As a quinazoline folate analogue, raltitrexed is actively transported into cells via the

reduced folate carrier (RFC). Inside the cell, it is rapidly polyglutamated. These polyglutamates
potently and directly inhibit thymidylate synthase (TS), a key enzyme in the de novo synthesis of

thymidine-5'-monophosphate (dTMP). Depletion of dTMP leads to imbalanced nucleotide pools and
DNA fragmentation, triggering cell death [3] [2].

Oxaliplatin: This platinum compound forms intra-strand cross-links in DNA, which disrupt DNA
replication and transcription. The DNA damage ultimately leads to apoptosis [2].

The diagram below illustrates this synergistic mechanism of action.
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Indications and Clinical Efficacy

The SALOX regimen is primarily indicated for metastatic Colorectal Cancer (mCRC). Clinical evidence

supports its use in two key settings:

Second-line Treatment: For patients whose disease has progressed on first-line fluoropyrimidine-
based therapy (e.g., FOLFOX). A 2024 prospective phase II study confirmed that switching to a

raltitrexed-based regimen after fluorouracil failure is a viable strategy, with one study showing a
median PFS of 11.6 months in a small SALOX subgroup [1].

First-line Treatment: As an alternative to fluorouracil-based regimens like FOLFOX. A 2012
randomized phase II trial demonstrated that TOMOX (another name for SALOX) had a comparable

overall survival to FOLFOX4 [2].

The table below summarizes key efficacy outcomes from clinical studies.
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Study
(Year)

Phase
Patient
Population

Median PFS
(Months)

Median OS
(Months)

ORR
(%)

DCR (%)

Jiang et al.

(2024) [1]

II mCRC,

second-line

11.6 (SALOX

subgroup)

17.1 (SALOX

subgroup)

33.3 83.3

Feliu et al.

(2012) [2]

II mCRC, first-

line

7.7 15.6 45.6 Not

Specified

Phase II

Trial (2005)
[4]

II mCRC, first-

line

8.2 Not Reached

(69% alive at 14m)

46 Not

Specified

Key Efficacy Notes:

Non-Cross-Resistance with 5-FU: Raltitrexed does not have complete cross-resistance with 5-

fluorouracil (5-FU), making SALOX a rational therapeutic option after 5-FU-based therapy fails [5].
Efficacy in Specific Populations: SALOX is particularly valuable for patients with 5-FU intolerance
(e.g., cardiotoxicity) or those with dihydropyrimidine dehydrogenase (DPD) deficiency [5].

Safety and Tolerability Profile

The SALOX regimen has a distinct and manageable toxicity profile that differs from fluorouracil-based

regimens.

Common Adverse Events: The most frequent grade 1-2 adverse events include hepatic
transaminase elevations, fatigue, and peripheral neuropathy (oxaliplatin-related) [1] [4] [2].

Comparative Toxicity: SALOX is associated with a lower incidence of hematological toxicity
(neutropenia, leukopenia) compared to FOLFOX but a higher incidence of hepatic disorders and
asthenia [2].
Key Dose-Limiting Toxicities: The most common grade 3-4 toxicities are diarrhea and elevated
liver transaminases. One study noted grade 3-4 liver toxicity in 8% of patients [4]. Neuropathy is
also a concern with oxaliplatin.

The table below provides a comparative overview of the toxicity profiles.
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Toxicity Type
SALOX / TOMOX
Regimen

FOLFOX Regimen Notes

Hematological Lower incidence [2] Higher incidence of

neutropenia and
leukopenia [2]

Gastrointestinal
(Diarrhea)

Moderate incidence,
can be severe [4]

Managed per protocol A key toxicity to monitor
and manage proactively.

Hepatic Higher incidence of
transaminase elevation

[2]

Lower incidence [2] Common but often
manageable.

Neurological Peripheral neuropathy

(oxaliplatin-related) [4]

Peripheral neuropathy

(oxaliplatin-related) [2]

Similar profile, related to

cumulative oxaliplatin
dose.

Other Asthenia [2] Hand-foot syndrome,
mucositis [2]

SALOX avoids 5-FU
specific toxicities.

Detailed Experimental and Clinical Protocols

Clinical Dosing and Administration Protocol

The standard dosing and administration schedule for the SALOX regimen, as used in recent clinical trials, is

outlined below.
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Cycle Day 1

Bevacizumab (Optional)
7.5 mg/m² IV

  (If combined)

Wait 45 minutes

Raltitrexed
3 mg/m² IV over 15 min

Oxaliplatin
130 mg/m² IV over 2 hrs

Cycle repeats every 21 days

Click to download full resolution via product page

Key Administration Notes:

Dose Adjustments: Raltitrexed requires dose adjustment based on renal function (creatinine
clearance). The protocol must be followed strictly [2]:

CrCl >65 mL/min: 3 mg/m² every 3 weeks.
CrCl 55-65 mL/min: 2.25 mg/m² (75% of dose) every 4 weeks.

CrCl 25-54 mL/min: 1.5 mg/m² (50% of dose) every 4 weeks.
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Sequence of Administration: In clinical trials, raltitrexed is typically administered before oxaliplatin,

with a 45-minute gap between the two drugs [4] [2].
Combination with Targeted Therapy: SALOX is often combined with bevacizumab (7.5 mg/kg on

day 1) in clinical practice, which has shown to improve efficacy [1].

In Vitro Assessment of Raltitrexed Activity

For preclinical drug development, the following protocol can be used to evaluate the antitumor activity of

raltitrexed, as adapted from a study on liver cancer cells [3].

Objective: To determine the cytotoxic effect and mechanism of action of raltitrexed on cancer cell lines

(e.g., HepG2, colorectal cancer organoids). Materials:

Cancer cell lines or patient-derived organoids (PDOs).

Raltitrexed, 5-FU (positive control).
Cell culture plates, RPMI-1640 medium with 10% FBS.

WST-8 or MTT cell proliferation assay kit.
Flow cytometer, RNA/DNA extraction kits, Western blot equipment.

Antibodies for TS, p53, p16, cyclin A, CDK2, GAPDH.

Methodology:

Cell Culture and Treatment:

Seed cells in 96-well plates (4x10⁴ cells/mL, 100 µL/well) and allow to adhere.

Prepare serial dilutions of raltitrexed (e.g., 0, 16, 64, 256 nM) and positive control 5-FU.
Treat cells for 24-48 hours.

Cell Proliferation Assay (IC₅₀ Determination):

After treatment, add WST-8 reagent and incubate for 2 hours.
Measure absorbance at 450 nm. Calculate cell viability and inhibition percentage to determine

IC₅₀.

Clonogenic (Colony Formation) Assay:

Seed cells at low density (500 cells/well) in 6-well plates.
Treat with raltitrexed for 24 hours, then replace with drug-free medium.

Culture for 2-3 weeks, then fix with 4% PFA and stain with Giemsa.
Count colonies to determine the long-term inhibitory effects.
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Cell Cycle Analysis (Flow Cytometry):

Harvest treated cells, wash with PBS, and fix.
Treat with RNase A and stain with Propidium Iodide (PI).

Acquire data using a flow cytometer (e.g., 10,000 events) and analyze cell cycle distribution
(G0/G1, S, G2/M phases) using appropriate software.

Mechanistic Studies (mRNA and Protein Expression):

Extract total mRNA and protein from treated cells.
Perform Real-Time PCR and Western Blot to analyze expression levels of key targets: TS,
cyclin A, CDK2, p53, and p16.

Expected Outcomes: Raltitrexed treatment should induce G0/G1 cell cycle arrest, accompanied by

downregulation of cyclin A and CDK2, and upregulation of p53 and p16 [3].

Protocol for Hyperthermia Chemotherapy Synergism Screening

Research indicates raltitrexed has significant synergistic effects with hyperthermia, which can be evaluated

using patient-derived organoids (PDOs) for applications like Hyperthermic Intraperitoneal Chemotherapy

(HIPEC) [6].

Objective: To evaluate the synergy between raltitrexed and hyperthermia using a 3D colorectal cancer

organoid model. Materials:

Colorectal cancer PDOs or cell line-derived organoids.

� 3D Matrigel, microfluidic droplet printer.
� 96-well plates, cell culture incubators with hyperthermia control (capable of maintaining 43°C).

� CCK-8 cell viability assay kit.

Methodology:

Organoid Generation:

Encapsulate single cells from patient samples or cell lines in 3D Matrigel droplets using a

microfluidic device.
Phase-transfer droplets into microspheres and print into 96-well plates.

Culture for 7 days until organoids form.
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Hyperthermia and Drug Treatment:

Divide organoids into two groups: Control (37°C) and Hyperthermia (43°C).
Treat organoids with a concentration gradient of raltitrexed (0 to 1000 µM) and other

chemotherapeutics.
Expose the hyperthermia group to 43°C for 90 minutes.

Viability Assessment and Analysis:

After 2 days, assess cell viability using the CCK-8 assay.
Calculate the Half-Maximal Inhibitory Concentration (IC₅₀) for each condition.

Determine the Hyperthermia Chemotherapy Sensitization Enhancement Ratio (HCSER). A
higher HCSER indicates greater synergy. Studies have found raltitrexed to have the highest

HCSER among common drugs [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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